molecular formula C18H21N5O3S B2408941 N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 897453-56-4

N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2408941
CAS No.: 897453-56-4
M. Wt: 387.46
InChI Key: LZXCSZUFGFCHHQ-UHFFFAOYSA-N
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Description

This compound is a purine-based acetamide derivative featuring a thioether linkage and a phenethyl substituent on the acetamide nitrogen. Its structural core includes a 1,3,9-trimethylated xanthine scaffold (a purine derivative with two ketone groups at positions 2 and 6) modified at the 8-position with a sulfur atom bonded to an acetamide group.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)27-11-13(24)19-10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXCSZUFGFCHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide features a purine derivative with a thioacetamide functional group. The molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S, and its molecular weight is approximately 384.47 g/mol. The presence of the trimethyl and thio groups suggests possible interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated:

  • Inhibition of cell proliferation : Various assays have shown that purine derivatives can inhibit the growth of cancer cell lines. For example, certain derivatives have been noted to exhibit IC50 values in the low micromolar range against breast cancer cells.
CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)3.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess inhibitory effects against various bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Candida albicans10

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

  • Inhibition of nucleic acid synthesis : As a purine analog, it may interfere with DNA and RNA synthesis.
  • Induction of apoptosis : Some studies suggest that it can trigger apoptotic pathways in cancer cells.
  • Inhibition of enzyme activity : It may act as an inhibitor of specific enzymes involved in cellular metabolism.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of N-phenethyl derivatives in vitro using human cancer cell lines. The results indicated a dose-dependent response in cell viability.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of the compound against clinical isolates of bacteria. Results showed significant inhibition at concentrations lower than those required for standard antibiotics.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Scaffold Key Substituents Pharmacological Activity Toxicity (LD₅₀)
N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide Purine-thioacetamide 1,3,9-Trimethyl; phenethyl Not reported (structural analog) Not reported
Compound 5a Purine-thioacetamide 1,3,7-Trimethyl; bis-hydroxyethyl Antihypoxic (asphyctic model) >5 g/kg (mice, p.o.)
CAS 114811-72-2 Purine-acetamide 1,3-Dimethyl; no thioether Not reported Not reported
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazolyl-acetamide Dichlorophenyl; no purine/thioether Antimicrobial (inferred) Not reported

Pharmacological and Toxicological Implications

  • Activity Trends: Hydrophilic substituents (e.g., hydroxyethyl in Compound 5a) may enhance solubility but reduce CNS penetration, whereas the phenethyl group in the target compound could improve lipophilicity and protein binding .
  • Toxicity Considerations :

    • Compound 5a’s low toxicity (LD₅₀ >5 g/kg) suggests purine-thioacetamides may have favorable safety profiles, but phenethyl substituents require further toxicological evaluation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. A typical protocol involves reacting a functionalized xanthine derivative (e.g., 1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-thiol) with an activated acetamide precursor (e.g., bromo- or chloroacetamide derivatives) under basic conditions. Copper catalysts (e.g., Cu(OAc)₂) in a solvent system like t-BuOH/H₂O (3:1) are often used to accelerate thioether bond formation. Purification involves extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of C=O (1670–1680 cm⁻¹), C=S (650–750 cm⁻¹), and amide NH (3260–3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include the phenethyl aromatic protons (δ 7.2–7.5 ppm), methyl groups on the purine ring (δ 2.1–3.5 ppm), and acetamide SCH₂ (δ 4.1–5.5 ppm). The purine C=O and thioether carbons appear at δ 160–170 ppm in ¹³C NMR .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. How can researchers verify the purity of synthesized batches?

  • Methodological Answer : Combine chromatographic (HPLC/GC with ≥95% purity thresholds) and spectroscopic methods. Use TLC (hexane:ethyl acetate, 8:2) to monitor reaction progress. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer : Cross-validate using computational tools like Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, DFT-optimized geometries can predict charge density distributions (e.g., carbonyl oxygen at −0.488 charge) to explain anomalous shifts. Additionally, check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria in the purine ring .

Q. What computational methods are recommended for predicting the compound’s electronic properties and binding affinities?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like B3LYP/6-31G(d,p) are suitable for optimizing geometries and computing electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., adenosine receptors). Prioritize docking poses with hydrogen bonding to the acetamide NH and purine C=O groups .

Q. How can reaction conditions be optimized to improve yields of the thioacetamide intermediate?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach:

  • Variables : Catalyst loading (5–20 mol% Cu), solvent polarity (water content 10–30%), and temperature (25–60°C).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 10 mol% Cu, t-BuOH/H₂O 3:1, 40°C) to maximize yield while minimizing byproducts like disulfides .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Synthesize derivatives with variations in:

  • Phenethyl substituents : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate lipophilicity.
  • Purine methyl groups : Replace 1,3,9-trimethyl with bulkier substituents to assess steric effects on target binding.
    Test these analogs in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computed descriptors (logP, polar surface area) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

  • Methodological Answer : The compound’s flexibility (due to the thioacetamide linker) and low melting point often hinder crystallization. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to slow nucleation.
  • Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize the lattice.
    Refinement can be performed using SHELXL, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the phenethyl group .

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